N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a phenoxy group, and a thiophen-3-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with phenol.
Attachment of the thiophen-3-ylmethyl group: This can be done through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophen-3-ylmethyl boronic acid with a halogenated acetamide precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain targets, while the phenoxy and thiophen-3-ylmethyl groups could participate in specific interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-phenoxyacetamide: Lacks the thiophen-3-ylmethyl group.
N-cyclopropyl-2-phenoxy-N-methylacetamide: Has a methyl group instead of the thiophen-3-ylmethyl group.
N-cyclopropyl-2-phenoxy-N-(furan-3-ylmethyl)acetamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, potentially leading to different biological or material properties.
Properties
IUPAC Name |
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17(14-6-7-14)10-13-8-9-20-12-13/h1-5,8-9,12,14H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISNDUHWAHKMOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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